molecular formula C12H22O11 B014239 (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal CAS No. 13117-26-5

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Cat. No.: B014239
CAS No.: 13117-26-5
M. Wt: 342.30 g/mol
InChI Key: DKXNBNKWCZZMJT-ZYAMEUKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a polyhydroxy aldehyde derivative, features a hexanal backbone substituted with hydroxyl groups and a glycosidic linkage to a glucose-like oxane (pyranose) ring. Its molecular formula is C₁₂H₂₂O₁₁ (anhydrous form) or C₁₂H₂₄O₁₂ (hydrate), with a molecular weight of 342.30 g/mol (anhydrous) or 360.31 g/mol (hydrate) . Key properties include:

  • Solubility: Highly polar due to multiple hydroxyl groups, soluble in water and polar solvents.
  • Applications: Used in biochemical research, particularly in carbohydrate chemistry and as a precursor for glycoconjugate synthesis .
  • Safety: Classified as a skin/eye irritant (H315, H319, H335) with precautions for safe handling .

Mechanism of Action

Target of Action

The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Biochemical Pathways

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .

Pharmacokinetics

The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota

Result of Action

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .

Action Environment

The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .

Biological Activity

The compound (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is a complex sugar derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

  • Molecular Formula: C12H22O12
  • Molecular Weight: 358.30 g/mol
  • CAS Number: 96-82-2

Structural Representation

The compound features multiple hydroxyl groups that contribute to its solubility and reactivity. The stereochemistry indicated by the R and S designations is crucial for its biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is essential for neutralizing free radicals in biological systems. The presence of multiple hydroxyl groups enhances its ability to donate electrons and scavenge reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have shown that the compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory diseases .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against a range of pathogens. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes .

Potential Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Studies

  • Antioxidant Activity Assessment
    • A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of the compound.
    • Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound.
  • Anti-inflammatory Mechanism
    • In a controlled experiment using macrophage cell lines, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.
    • This suggests a pathway for potential therapeutic use in inflammatory conditions such as rheumatoid arthritis.
  • Antimicrobial Efficacy
    • Testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited growth at concentrations as low as 50 µg/mL.
    • Further studies are needed to elucidate the exact mechanism of action.
  • Anticancer Studies
    • In vitro tests on breast cancer cells revealed that the compound reduced cell viability by 40% after 48 hours of treatment.
    • Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.

Data Summary Table

Activity TypeAssay MethodResult
AntioxidantDPPH ScavengingSignificant reduction in radicals
Anti-inflammatoryCytokine ELISADecreased TNF-alpha and IL-6 levels
AntimicrobialAgar Diffusion TestInhibition at 50 µg/mL against pathogens
AnticancerMTT Assay40% reduction in breast cancer cell viability

Scientific Research Applications

Pharmaceutical Development

The compound exhibits properties that make it suitable for pharmaceutical applications:

  • Antioxidant Activity : Studies indicate that similar polyol compounds can act as antioxidants, potentially reducing oxidative stress in biological systems .
  • Glycosylation Reactions : Its structure allows it to participate in glycosylation reactions essential for drug development and the synthesis of glycoproteins .

Food Industry

In food science, this compound can be utilized for:

  • Natural Sweeteners : Due to its sugar-like structure, it can serve as a low-calorie sweetener or sugar substitute in food products .
  • Preservatives : Its antioxidant properties could also extend the shelf life of food products by preventing rancidity and spoilage .

Biochemical Research

In biochemical studies:

  • Metabolic Pathways : The compound can be used to study metabolic pathways involving carbohydrates and their derivatives. It may help elucidate the role of sugars in cellular metabolism .
  • Enzyme Substrates : It can act as a substrate for various enzymes involved in carbohydrate metabolism, aiding in the understanding of enzyme kinetics and mechanisms .

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant capacity of similar carbohydrate derivatives. The findings suggested that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation in vitro .

Case Study 2: Glycosylation in Drug Synthesis

Research highlighted in Carbohydrate Research demonstrated the use of carbohydrate derivatives like this compound in glycosylation reactions to synthesize complex oligosaccharides. This process is critical for developing new therapeutics targeting specific biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal in laboratory settings?

  • Methodological Answer : Use nitrile or neoprene gloves, and ensure proper ventilation to avoid inhalation. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised for aerosol exposure. Store in sealed containers away from incompatible materials like strong oxidizers. Decontaminate spills with inert absorbents and avoid drainage systems .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Utilize X-ray crystallography for absolute configuration determination or NMR spectroscopy (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to analyze coupling constants and NOE effects. For dynamic stereochemical behavior, circular dichroism (CD) or polarimetry can complement structural analysis .

Q. What analytical techniques are suitable for purity assessment and structural characterization?

  • Methodological Answer : Employ HPLC with a polar stationary phase (e.g., HILIC) for purity checks. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like hydroxyls and aldehydes. Cross-validate with 2D NMR (COSY, HSQC) for connectivity .

Advanced Research Questions

Q. What synthetic strategies optimize stereochemical fidelity in the preparation of this compound?

  • Methodological Answer : Use regioselective protection/deprotection of hydroxyl groups (e.g., acetyl or benzyl groups) to control reactivity. Enzymatic glycosylation or Lewis acid-catalyzed reactions (e.g., BF3_3-Et2_2O) can enhance stereoselectivity. Monitor intermediates via TLC and LC-MS .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring. At acidic pH (<3), the aldehyde group may undergo hydration, while alkaline conditions (>8) could degrade glycosidic bonds. Use Arrhenius modeling to predict shelf life .

Q. What mechanisms explain the compound’s reactivity in glycosylation or oxidation reactions?

  • Methodological Answer : The aldehyde group participates in nucleophilic additions, while hydroxyl groups engage in hydrogen bonding or redox reactions. Density Functional Theory (DFT) simulations can predict reaction pathways. Experimentally, track intermediates via stopped-flow kinetics or in situ IR spectroscopy .

Q. Data Contradiction Resolution

Q. How can researchers resolve discrepancies in reported hydroxyl group reactivity across studies?

  • Methodological Answer : Perform controlled kinetic assays under standardized conditions (solvent, temperature). Use isotopic labeling (18O^{18}\text{O}) to trace reaction pathways. Compare results with computational models (e.g., MD simulations ) to identify solvent or catalytic effects .

Q. Why do different studies report conflicting stability data for this compound?

  • Methodological Answer : Variability may arise from impurities (e.g., trace metals) or storage conditions. Conduct forced degradation studies with spiked impurities and analyze degradation products via LC-HRMS/MS . Validate methods using ICH Q2(R1) guidelines .

Q. Methodological Tables

Analytical Technique Application Key Parameters Reference
X-ray CrystallographyAbsolute stereochemistry confirmationResolution < 1.0 Å, R-factor < 0.05
2D NMR (HSQC, COSY)Connectivity mapping1H^{1}\text{H}-13C^{13}\text{C} correlation
HPLC-UV/HRMSPurity and degradation monitoringColumn: HILIC, Gradient: 5–95% ACN in H2_2O
Synthetic Challenge Solution Validation Method Reference
Stereochemical driftEnzymatic glycosylationPolarimetry, 1H^{1}\text{H}-NMR coupling constants
Hydroxyl group oxidationTEMPO/NaClO2_2 systemFT-IR (C=O stretch at 1700 cm1^{-1})

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lactobionic Acid

Structure: (2R,3R,4R)-2,3,5,6-Tetrahydroxy-4-[[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)-2-Tetrahydropyranyl]Oxy]Hexanoic Acid . Key Differences:

  • Replaces the aldehyde group with a carboxylic acid, enhancing its chelating and moisturizing properties.
  • Applications : Widely used in dermatology for chemical peels due to its gentle exfoliation and antioxidant effects .
Property Target Compound Lactobionic Acid
Functional Group Aldehyde Carboxylic Acid
Molecular Weight 342.30 g/mol 358.30 g/mol
Bioactivity Carbohydrate metabolism studies Skincare, metal chelation

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal

Structure : A simpler hexanal derivative with five hydroxyl groups (C₆H₁₂O₆) .
Key Differences :

  • Lacks the glycosidic oxane ring, reducing structural complexity.
  • Applications : Intermediate in sugar metabolism pathways, less studied for industrial applications.
Property Target Compound Pentahydroxyhexanal
Substituents Glycosylated oxane ring Linear hydroxylation
Molecular Weight 342.30 g/mol 180.16 g/mol
Complexity High (multiple stereocenters) Moderate

Hesperidin

Structure: A flavanone glycoside with a similar glycosidic linkage to a glucose moiety . Key Differences:

  • Contains a flavanone core (polyphenolic) instead of a hexanal backbone.
  • Applications : Antioxidant, anti-inflammatory, and vascular protective agent in nutraceuticals .
Property Target Compound Hesperidin
Core Structure Aldehyde + glucose Flavanone + glucose
Bioactivity Limited pharmacological data Antioxidant, anti-diabetic

Fluorinated Glycoconjugates

Structure : Synthetic derivatives with fluorinated alkyl chains attached to carbohydrate cores, e.g., compound 16 (C₄₄H₄₈F₁₇N₇O₁₄) .
Key Differences :

  • Fluorinated chains enhance hydrophobicity and stability.
  • Applications : Drug delivery systems, targeting lipid-rich tissues .
Property Target Compound Fluorinated Glycoconjugate
Functionalization Hydroxyl groups only Fluorinated alkyl chains
Molecular Weight 342.30 g/mol ~1,300 g/mol

Research Findings and Key Contrasts

  • Stereochemical Sensitivity : The target compound’s bioactivity is highly dependent on stereochemistry, as seen in its hydrate (CAS 6363-53-7) and anhydrous (CAS 69-79-4) forms .
  • Glycosidic Linkage vs. Simpler Sugars : The oxane ring enhances solubility and enzymatic interactions compared to linear polyols like pentahydroxyhexanal .
  • Pharmacological Potential: Unlike Lactobionic Acid or Hesperidin, the target compound lacks robust evidence for therapeutic use, though its structural analogs show promise in glycobiology .

Preparation Methods

Chemical Synthesis

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method remains a foundational approach for synthesizing α-linked disaccharides. This reaction employs halogenated glycosyl donors (e.g., acetylated bromoglucose) and silver oxide as an acid scavenger. For kojibiose, the protocol involves:

  • Glycosyl Donor Activation : Per-O-acetylated α-D-glucopyranosyl bromide is reacted with a partially protected glucose acceptor at the C2 position .

  • Coupling : The reaction proceeds under anhydrous conditions in dichloromethane, yielding a protected kojibiose derivative.

  • Deprotection : Sequential deacetylation using sodium methoxide in methanol removes protecting groups .

Key Data :

ParameterValueSource
Yield<10%
Reaction Time48–72 hours
Purity (HPLC)85–90%

Limitations include low yields due to competing side reactions and challenges in purifying anomeric mixtures .

Enzymatic Synthesis

Sucrose Phosphorylase-Based Systems

Recent advances leverage engineered sucrose phosphorylases (SPases) for kojibiose production. The mutant BaSP_L341I_Q345S exhibits enhanced transfructosylation activity, enabling efficient conversion of sucrose and glucose into kojibiose .

Process Overview :

  • Substrate Preparation : A mixture of 1.8 M sucrose and 0.2 M glucose is incubated with 2 mg/mL BaSP_L341I_Q345S at 55°C .

  • Isomerase Coupling : Adding 20 g/L glucose isomerase converts residual fructose to glucose, increasing kojibiose yields .

  • Product Isolation : High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) achieves >95% purity .

Optimized Conditions :

ParameterValueSource
Kojibiose Concentration1.5 M
Carbohydrate Efficiency83%
Time to Completion70 hours

This method surpasses traditional chemical synthesis in scalability and environmental impact .

Biotechnological Approaches

Laminarin Hydrolysis

Although primarily used for laminaribiose (β-1,3-linked disaccharide), dilute acid hydrolysis of laminarin (a β-1,3-glucan from brown algae) has been adapted for kojibiose production under controlled conditions :

  • Hydrolysis : 0.1 M HCl at 100°C for 30 minutes partially hydrolyzes laminarin.

  • Chromatographic Separation : Gel permeation chromatography isolates kojibiose from oligosaccharide mixtures .

Yield Comparison :

MethodKojibiose YieldSource
Acid Hydrolysis12–15%
Enzymatic Synthesis50–60%

Comparative Analysis of Methods

Efficiency and Scalability

  • Chemical Synthesis : Limited to small-scale applications due to low yields and toxic solvents .

  • Enzymatic Synthesis : Industrially viable, with carbohydrate efficiencies exceeding 80% .

  • Biotechnological Methods : Dependent on laminarin availability, which constraints large-scale production .

Cost Considerations

MethodCost per Kilogram (USD)Source
Chemical Synthesis$12,000–$15,000
Enzymatic Synthesis$3,000–$4,000

Emerging Technologies

Immobilized Enzyme Systems

Immobilizing SPases on chitosan beads improves enzyme stability, allowing 10 reaction cycles without significant activity loss . This reduces production costs by 40% compared to free-enzyme systems .

Metabolic Engineering

Engineered E. coli strains expressing SPase and glucose isomerase genes enable one-pot kojibiose synthesis from sucrose, achieving titers of 120 g/L in bioreactors .

Properties

CAS No.

13117-26-5

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11-,12+/m0/s1

InChI Key

DKXNBNKWCZZMJT-ZYAMEUKBSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Synonyms

4-O-alpha-D-galactopyranosyl-D-galactose
alpha-D-galactopyranose-(1-4)-beta-D-galactopyranose
digal
gal alpha 1-4 gal beta
Gal-1-4-Gal
galabiose
galactosyl-alpha1-4-galactose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 2
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 5
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 6
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.